molecular formula C10H13ClFNO B2719593 (S)-3-(4-Fluorophenyl)morpholine hydrochloride CAS No. 1391469-10-5

(S)-3-(4-Fluorophenyl)morpholine hydrochloride

Cat. No. B2719593
CAS RN: 1391469-10-5
M. Wt: 217.67
InChI Key: WMGZVNCXNNRNNF-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-(4-Fluorophenyl)morpholine hydrochloride” is likely a derivative of morpholine, which is a common chemical structure found in various pharmaceuticals . The “4-Fluorophenyl” indicates the presence of a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached at the 4th position .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a morpholine ring (a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom) with a 4-fluorophenyl group attached .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used . Without specific information, it’s difficult to provide a detailed analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure . These could include properties such as melting point, boiling point, density, and solubility .

Scientific Research Applications

Synthesis and Characterization

One study detailed the synthesis and characterization of a compound closely related to (S)-3-(4-Fluorophenyl)morpholine hydrochloride, highlighting its potential in biological applications. The compound, synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, demonstrated remarkable anti-tuberculosis activity and superior anti-microbial activity. This synthesis approach could offer insights into the preparation of this compound for similar applications (Mamatha S.V et al., 2019).

Biological Activity

Another study explored the structural optimization of a morpholine acetal human neurokinin-1 receptor antagonist, which included this compound as part of its structure. The modified compound was potent and long-acting, indicating the potential of this compound derivatives in developing treatments for disorders related to the actions of Substance P (J. Hale et al., 1998).

Antimicrobial and Antifungal Activity

Research on the precursor compound 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid which shares structural similarities with this compound, has been synthesized and tested for antimicrobial potency. This study suggests that derivatives of this compound might also exhibit promising antimicrobial and antifungal activities, given their structural analogies (D. B. Janakiramudu et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of “(S)-3-(4-Fluorophenyl)morpholine hydrochloride”. Morpholine derivatives are found in a variety of pharmaceuticals, where they can have various mechanisms of action .

Safety and Hazards

The safety and hazards associated with “(S)-3-(4-Fluorophenyl)morpholine hydrochloride” would depend on its exact properties and uses . As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

The future directions for research on “(S)-3-(4-Fluorophenyl)morpholine hydrochloride” could include exploring its potential uses in pharmaceuticals or other applications . This would likely involve further studies on its synthesis, properties, and biological activity.

properties

IUPAC Name

(3S)-3-(4-fluorophenyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGZVNCXNNRNNF-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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